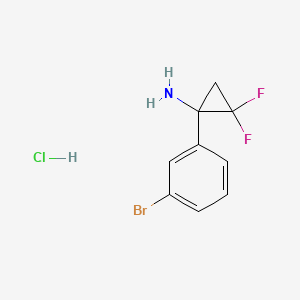

1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

Description

1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a halogenated cyclopropane derivative featuring a bromine-substituted phenyl ring and a difluorinated cyclopropane moiety. The compound’s structure combines steric constraints from the cyclopropane ring with electronic effects from bromine and fluorine substituents, making it relevant for pharmaceutical and materials research.

Properties

Molecular Formula |

C9H9BrClF2N |

|---|---|

Molecular Weight |

284.53 g/mol |

IUPAC Name |

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H8BrF2N.ClH/c10-7-3-1-2-6(4-7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |

InChI Key |

YJCBPKXKIPEGRP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)F)(C2=CC(=CC=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and difluorocyclopropane derivatives.

Synthetic Routes:

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactions and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions carried out under controlled temperatures and solvent conditions.

Major Products: The major products formed depend on the type of reaction and the reagents used, resulting in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several applications in scientific research:

Biology: The compound can be used in biochemical studies to investigate the interactions of cyclopropane-containing molecules with biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.

Industry: It may find applications in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Positional Isomers: 1-(2-Bromophenyl)-2,2-difluorocyclopropan-1-amine Hydrochloride

Key differences include:

- Electronic Effects : The meta-position in the target compound may enhance electronic conjugation with the cyclopropane ring, influencing dipole moments and solubility.

Cyclopropane vs. Larger Cycloalkanes

- 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine Hydrochloride (CAS 1798004-11-1): Structure: Features a cyclopropane ring adjacent to the amine rather than directly attached to the phenyl group. Molecular Weight: 290.62 g/mol vs. 280.11 g/mol for the target compound, indicating higher bulkiness .

- Solubility: Reported to dissolve slightly in chloroform and methanol, similar to cyclopropane derivatives .

Fluorination Patterns

- Stereochemistry: Chiral centers in such compounds (e.g., S-configuration) may enhance specificity in biological interactions compared to non-chiral analogs .

2,2-Difluorocyclopentan-1-amine Hydrochloride (CAS 921599-70-4):

Substituent Variations

- Molecular Weight: 278.62 g/mol, slightly lower than the target compound, suggesting differences in packing efficiency and crystallinity .

Cytotoxic Activity (Indirect Insights)

This suggests that the bromophenyl moiety may contribute to bioactivity, though the amine hydrochloride and cyclopropane groups in the target compound likely modulate its mechanism.

Solubility and Stability

- Stability : The difluorocyclopropane ring’s strain may increase reactivity, necessitating storage under inert conditions compared to more stable cyclohexane analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.